N-{[1-(4-methoxybenzenesulfonyl)pyrrolidin-2-yl]methyl}-N'-(2-methylphenyl)ethanediamide
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Overview
Description
N-{[1-(4-methoxybenzenesulfonyl)pyrrolidin-2-yl]methyl}-N’-(2-methylphenyl)ethanediamide is a complex organic compound that features a pyrrolidine ring, a methoxybenzenesulfonyl group, and an ethanediamide linkage
Biochemical Analysis
Biochemical Properties
It is known that pyrrolidine derivatives can interact with various enzymes and proteins . The nature of these interactions depends on the specific structure of the compound and the target biomolecule.
Molecular Mechanism
It is likely that the compound exerts its effects at the molecular level through binding interactions with biomolecules, enzyme inhibition or activation, and changes in gene expression .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-{[1-(4-methoxybenzenesulfonyl)pyrrolidin-2-yl]methyl}-N’-(2-methylphenyl)ethanediamide typically involves multiple steps:
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Formation of the Pyrrolidine Ring: : The pyrrolidine ring can be synthesized through cyclization reactions involving suitable precursors. For example, starting from a linear amine, cyclization can be induced using reagents like sodium hydride (NaH) in an aprotic solvent such as dimethylformamide (DMF).
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Introduction of the Methoxybenzenesulfonyl Group: : The methoxybenzenesulfonyl group can be introduced via sulfonylation reactions. This involves reacting the pyrrolidine derivative with 4-methoxybenzenesulfonyl chloride in the presence of a base like triethylamine (TEA).
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Formation of the Ethanediamide Linkage: : The final step involves coupling the sulfonylated pyrrolidine with 2-methylphenyl ethanediamide. This can be achieved using coupling reagents such as N,N’-dicyclohexylcarbodiimide (DCC) and 4-dimethylaminopyridine (DMAP) under mild conditions.
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This could include the use of automated reactors, continuous flow systems, and advanced purification techniques such as high-performance liquid chromatography (HPLC).
Chemical Reactions Analysis
Types of Reactions
Oxidation: The compound can undergo oxidation reactions, particularly at the methoxy group, leading to the formation of corresponding aldehydes or acids.
Reduction: Reduction reactions can target the sulfonyl group, converting it to a sulfide or thiol.
Substitution: The aromatic ring in the methoxybenzenesulfonyl group can undergo electrophilic aromatic substitution reactions, such as nitration or halogenation.
Common Reagents and Conditions
Oxidation: Reagents like potassium permanganate (KMnO₄) or chromium trioxide (CrO₃) in acidic conditions.
Reduction: Reagents like lithium aluminum hydride (LiAlH₄) or hydrogen gas (H₂) with a palladium catalyst.
Substitution: Reagents like nitric acid (HNO₃) for nitration or bromine (Br₂) for bromination.
Major Products
Oxidation: Formation of aldehydes or carboxylic acids.
Reduction: Formation of sulfides or thiols.
Substitution: Formation of nitro or halogenated derivatives.
Scientific Research Applications
N-{[1-(4-methoxybenzenesulfonyl)pyrrolidin-2-yl]methyl}-N’-(2-methylphenyl)ethanediamide has several applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential as a bioactive compound with various biological activities.
Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and anticancer activities.
Industry: Utilized in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of N-{[1-(4-methoxybenzenesulfonyl)pyrrolidin-2-yl]methyl}-N’-(2-methylphenyl)ethanediamide involves its interaction with specific molecular targets. The pyrrolidine ring can interact with protein receptors, potentially modulating their activity. The methoxybenzenesulfonyl group can enhance the compound’s binding affinity and specificity. The ethanediamide linkage may facilitate the compound’s stability and bioavailability.
Comparison with Similar Compounds
Similar Compounds
- **N-{[1-(4-methoxybenzenesulfonyl)pyrrolidin-2-yl]methyl}-N’-(4-methylphenyl)ethanediamide
- **N-{[1-(4-methoxybenzenesulfonyl)pyrrolidin-2-yl]methyl}-N’-(pyridin-2-yl)methyl ethanediamide
Uniqueness
N-{[1-(4-methoxybenzenesulfonyl)pyrrolidin-2-yl]methyl}-N’-(2-methylphenyl)ethanediamide is unique due to its specific combination of functional groups, which confer distinct chemical and biological properties. Its structure allows for versatile interactions with various molecular targets, making it a valuable compound for research and potential therapeutic applications.
Properties
IUPAC Name |
N-[[1-(4-methoxyphenyl)sulfonylpyrrolidin-2-yl]methyl]-N'-(2-methylphenyl)oxamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H25N3O5S/c1-15-6-3-4-8-19(15)23-21(26)20(25)22-14-16-7-5-13-24(16)30(27,28)18-11-9-17(29-2)10-12-18/h3-4,6,8-12,16H,5,7,13-14H2,1-2H3,(H,22,25)(H,23,26) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
QFCCXGUOHPLTNJ-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=CC=C1NC(=O)C(=O)NCC2CCCN2S(=O)(=O)C3=CC=C(C=C3)OC |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H25N3O5S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
431.5 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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